(5-Phenyl-1H-indol-7-YL)methanol
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Overview
Description
(5-Phenyl-1H-indol-7-YL)methanol is a chemical compound with the molecular formula C15H13NO. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound features a phenyl group attached to the fifth position of the indole ring and a methanol group at the seventh position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by (5-Phenyl-1H-indol-7-YL)methanol and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its specific targets, mode of action, and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1H-indol-7-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and benzaldehyde.
Condensation Reaction: The indole undergoes a condensation reaction with benzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time, as well as using efficient purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1H-indol-7-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl and indole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted indole or phenyl derivatives.
Scientific Research Applications
(5-Phenyl-1H-indol-7-YL)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative with a methanol group, known for its anticancer properties.
5-Phenylindole: Lacks the methanol group but shares the phenyl substitution on the indole ring.
Uniqueness
(5-Phenyl-1H-indol-7-YL)methanol is unique due to the presence of both the phenyl and methanol groups, which confer distinct chemical reactivity and potential biological activities compared to other indole derivatives .
Properties
IUPAC Name |
(5-phenyl-1H-indol-7-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-10-14-9-13(11-4-2-1-3-5-11)8-12-6-7-16-15(12)14/h1-9,16-17H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCOQKSIQMJVDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CN3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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